4-Boro-L-phénylalanine
Vue d'ensemble
Description
Le borofalan (10B) est un composé de phénylalanine boroné développé par Stella Pharma. Il est principalement utilisé dans la capture neutronique du bore (CNB) pour le traitement du cancer de la tête et du cou non résécable, localement avancé ou récurrent . Le borofalan (10B) lui-même n'inhibe pas la croissance tumorale mais devient efficace lorsqu'il est utilisé en conjonction avec l'irradiation neutronique, où il libère des particules alpha et des noyaux de lithium qui ont des effets de destruction des cellules .
Applications De Recherche Scientifique
Borofalan (10B) is extensively used in boron neutron capture therapy (BNCT), a targeted radiotherapy technique. Its applications include:
Cancer Treatment: It is used to treat head and neck cancers, malignant melanoma, and other types of tumors
Radiobiological Studies: Researchers use borofalan (10B) to study the effects of high-linear-energy transfer (LET) radiation on cancer cells.
Preclinical Testing: It is used in preclinical studies to develop and test new boron delivery agents for BNCT.
Mécanisme D'action
Target of Action
The primary target of 4-Borono-L-phenylalanine (BPA) is cancer cells, specifically those that are susceptible to boron neutron capture therapy (BNCT) . BPA has shown potential in BNCT clinical trials .
Mode of Action
BPA’s mode of action is based on its boron-10 isotope’s high cross section for the reaction with thermal neutrons . This reaction generates ionizing particles that can eliminate cancer cells . Enhancing BPA uptake in cells involves proposing L-amino acid preloading .
Biochemical Pathways
BPA is incorporated into tumors mainly mediated by L-type amino acid transporters . The tumoral distribution of BPA is primarily related to the activity of DNA synthesis . BPA is metabolically stable but is incorporated into melanogenesis non-enzymatically .
Pharmacokinetics
BPA’s pharmacokinetics have been monitored using 4-Borono-2-18F-fluoro-l-phenylalanine (18F-FBPA) in BNCT with positron emission tomography (PET) . The tumor-imaging potential of 18F-FBPA was demonstrated in various animal models . The boron concentration in the blood of rats decreased fast in the first 30 min followed by a steady decrease following the observation time, having a half-life of 44.11 ± 8.90 min and an AUC-last of 815.05 ± 62.09 min×μg/ml .
Result of Action
The result of BPA’s action is the elimination of cancer cells . The densely ionizing particles from boron demonstrate a high relative biological effectiveness (RBE) within a short range within a cell (5–9 μm). Tumor cells with high 10B concentrations can be selectively destroyed by high LET energy saving neighboring healthy tissue .
Action Environment
The action environment of BPA is influenced by various factors. For instance, the selectivity of cancer cells with high 10B concentration is the main mechanism of cell death . Therefore, a development of target boron drug with good biodistribution is a prerequisite condition . Also, BPA can be used as a building block in solid-phase peptide synthesis . It can also be used to synthesize substituted triazine derivatives as potential tryptophan hydroxylase inhibitors via Suzuki cross-coupling reaction using palladium as a catalyst .
Safety and Hazards
Orientations Futures
Boron neutron capture therapy (BNCT), which uses 4-Borono-L-phenylalanine, has re-emerged due to several developments: small footprint accelerator-based neutron sources; high specificity third-generation boron carriers based on monoclonal antibodies, nanoparticles, among others; and treatment planning software and patient positioning devices that optimize treatment delivery and consistency . The speedy implementation of this method in clinical practice will require the development of more selective boron delivery agents and an epithermal neutron beam with suitable characteristics .
Analyse Biochimique
Biochemical Properties
4-Borono-L-phenylalanine interacts with various biomolecules in the body. It is used as a building block in solid-phase peptide synthesis . It can also be used to synthesize substituted triazine derivatives as potential tryptophan hydroxylase inhibitors via Suzuki cross-coupling reaction using palladium as a catalyst .
Cellular Effects
4-Borono-L-phenylalanine has shown potential in BNCT clinical trials. Enhancing its uptake in cells involves proposing L-amino acid preloading . It has been found that 4-Borono-L-phenylalanine uptake was higher in melanomas than in non-melanoma tumors in animal models and cell cultures .
Molecular Mechanism
The mechanism of action of 4-Borono-L-phenylalanine involves its interaction with L-type amino acid transporters, which mediate its incorporation into tumors . It is metabolically stable but is incorporated into melanogenesis non-enzymatically .
Temporal Effects in Laboratory Settings
The effects of 4-Borono-L-phenylalanine over time in laboratory settings have been studied. It has been found that the compound is stable and does not degrade over time .
Dosage Effects in Animal Models
The effects of 4-Borono-L-phenylalanine vary with different dosages in animal models. Studies have shown that the compound’s uptake was higher in A549 cells (a type of lung cancer cell) compared to V79-4 cells (a type of normal lung cell) regardless of preloading .
Metabolic Pathways
4-Borono-L-phenylalanine is involved in various metabolic pathways. It is a substrate of oxalate oxidase (oxalate decarboxylase), which can catalyze the oxidation-reduction reaction of carboxyl groups under certain conditions .
Transport and Distribution
4-Borono-L-phenylalanine is transported and distributed within cells and tissues. The compound’s uptake in cells is mediated mainly by L-type amino acid transporters .
Subcellular Localization
It is known that the compound is incorporated into melanogenesis non-enzymatically .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le borofalan (10B) est synthétisé en utilisant la (S)-4-iodophénylalanine comme matière de départ. La synthèse implique plusieurs étapes :
Protection Boc : La (S)-4-iodophénylalanine est protégée par un groupe tert-butoxycarbonyle (Boc) pour former la (S)-N-Boc-4-iodophénylalanine.
Borylation : Le composé protégé subit un échange métal-halogène suivi d'une trempe avec du borate de tributyle.
Déprotection Boc : Le groupe Boc est éliminé pour donner le borofalan (10B).
Méthodes de production industrielle : La production industrielle de borofalan (10B) suit des voies de synthèse similaires mais est mise à l'échelle pour répondre aux normes réglementaires et garantir une qualité et un rendement constants .
Analyse Des Réactions Chimiques
Types de réactions : Le borofalan (10B) subit principalement des réactions de capture neutronique. Lorsqu'il est exposé à l'irradiation neutronique, le borofalan (10B) absorbe des neutrons et libère des particules alpha à courte portée et des noyaux de lithium .
Réactifs et conditions courants :
Irradiation neutronique : La condition principale pour la réaction est la présence d'une source de neutrons.
Principaux produits :
Particules alpha : Ce sont des particules de haute énergie qui provoquent des dommages cellulaires localisés.
Noyaux de lithium : Ceux-ci sont également produits lors de la réaction de capture neutronique et contribuent aux effets de destruction des cellules.
4. Applications de la recherche scientifique
Le borofalan (10B) est largement utilisé dans la capture neutronique du bore (CNB), une technique de radiothérapie ciblée. Ses applications comprennent :
Traitement du cancer : Il est utilisé pour traiter les cancers de la tête et du cou, le mélanome malin et d'autres types de tumeurs
Études radiobiologiques : Les chercheurs utilisent le borofalan (10B) pour étudier les effets du rayonnement à transfert linéique d'énergie (TLE) élevé sur les cellules cancéreuses.
Tests précliniques : Il est utilisé dans les études précliniques pour développer et tester de nouveaux agents de délivrance du bore pour la CNB.
5. Mécanisme d'action
Le borofalan (10B) est principalement absorbé par les cellules tumorales par le biais du transporteur d'acides aminés de type L-1 (LAT-1), qui est fortement exprimé dans divers carcinomes . Lors de l'irradiation neutronique, le borofalan (10B) capture les neutrons et subit une réaction nucléaire, libérant des particules alpha et des noyaux de lithium. Ces particules provoquent des dommages localisés aux cellules tumorales, conduisant à la mort cellulaire tout en épargnant les tissus normaux adjacents .
Composés similaires :
L-4-boronophénylalanine (BPA) : Un autre composé boroné utilisé dans la CNB.
Borocaptate de sodium (BSH) : Un composé de bore utilisé dans la CNB pour les tumeurs cérébrales.
Unicité du borofalan (10B) :
Absorption sélective : Le borofalan (10B) a une forte affinité pour les cellules tumorales en raison du transporteur LAT-1, ce qui le rend très sélectif.
Efficacité dans divers cancers : Il a montré son efficacité dans le traitement des cancers de la tête et du cou, du mélanome malin et d'autres tumeurs
Effets améliorés de destruction des cellules : La combinaison des particules alpha et des noyaux de lithium libérés lors de la capture neutronique fournit de puissants effets de destruction des cellules.
Le borofalan (10B) représente une avancée significative dans le traitement ciblé du cancer, offrant une option de traitement très sélective et efficace aux patients atteints de tumeurs difficiles à traiter.
Comparaison Avec Des Composés Similaires
L-4-Boronophenylalanine (BPA): Another boronated compound used in BNCT.
Sodium Borocaptate (BSH): A boron compound used in BNCT for brain tumors.
Uniqueness of Borofalan (10B):
Selective Uptake: Borofalan (10B) has a high affinity for tumor cells due to the LAT-1 transporter, making it highly selective.
Effective in Various Cancers: It has shown efficacy in treating head and neck cancers, malignant melanoma, and other tumors
Enhanced Cell-Killing Effects: The combination of alpha particles and lithium nuclei released during neutron capture provides potent cell-killing effects.
Borofalan (10B) represents a significant advancement in targeted cancer therapy, offering a highly selective and effective treatment option for patients with difficult-to-treat tumors.
Propriétés
IUPAC Name |
2-amino-3-(4-boronophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO4/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15/h1-4,8,14-15H,5,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIVJOSXJDORSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CC(C(=O)O)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90580-64-6 | |
Record name | p-Boronophenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90580-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Boronophenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090580646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2-Amino-2-carboxyethyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BORONOPHENYLALANINE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UID84303EL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.